1-(3,4-Dimethoxybenzoyl)piperidine-4-carbonitrile
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Overview
Description
1-(3,4-Dimethoxybenzoyl)piperidine-4-carbonitrile is a chemical compound characterized by its molecular structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with piperidine-4-carbonitrile and 3,4-dimethoxybenzoic acid as the primary starting materials.
Activation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then reacted with piperidine-4-carbonitrile in the presence of a base, such as triethylamine (Et3N), to form the desired product.
Purification: The reaction mixture is purified using techniques such as recrystallization or column chromatography to isolate the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxybenzoyl)piperidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine-4-carbonitrile is unique due to its specific structural features and functional groups. Similar compounds include:
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carbonitrile group.
1-(3,4-Dimethoxybenzoyl)-4-(1-piperidinylcarbonyl)piperazine: Another derivative with a piperazine ring instead of a piperidine ring.
Properties
IUPAC Name |
1-(3,4-dimethoxybenzoyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-13-4-3-12(9-14(13)20-2)15(18)17-7-5-11(10-16)6-8-17/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLYJKPTNCRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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